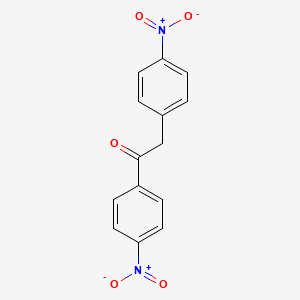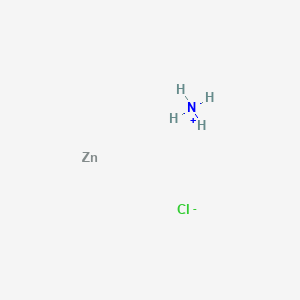
Azanium ZINC chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc ammonium chloride (Azanium ZINC chloride) is a chemical compound that is often used in various industrial and laboratory applications. It is known for its role in reduction reactions, particularly in the reduction of nitro compounds to amines. This compound is a combination of zinc chloride and ammonium chloride, and it exhibits unique properties that make it valuable in different chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
Zinc ammonium chloride can be synthesized through the reaction of zinc oxide (ZnO) with ammonium chloride (NH4Cl). The reaction typically occurs in an aqueous medium and can be represented by the following equation: [ \text{ZnO} + 2\text{NH4Cl} \rightarrow \text{ZnCl2} + 2\text{NH3} + \text{H2O} ]
Industrial Production Methods
In industrial settings, zinc ammonium chloride is produced by dissolving zinc oxide in a solution of ammonium chloride. The reaction is carried out under controlled conditions to ensure the complete dissolution of zinc oxide and the formation of the desired product. The resulting solution is then evaporated to obtain zinc ammonium chloride in solid form.
化学反応の分析
Types of Reactions
Zinc ammonium chloride is primarily involved in reduction reactions. It is commonly used to reduce nitro compounds to amines. The reduction process involves the transfer of electrons from zinc to the nitro compound, resulting in the formation of an amine.
Common Reagents and Conditions
The reduction of nitro compounds using zinc ammonium chloride typically requires the presence of a reducing agent such as zinc powder. The reaction is carried out in an acidic medium, often with the addition of hydrochloric acid to facilitate the reduction process.
Major Products Formed
The major product formed from the reduction of nitro compounds using zinc ammonium chloride is the corresponding amine. For example, the reduction of nitrobenzene using zinc ammonium chloride results in the formation of aniline.
科学的研究の応用
Zinc ammonium chloride has several scientific research applications, including:
Chemistry: It is used as a reducing agent in organic synthesis, particularly in the reduction of nitro compounds to amines.
Biology: Zinc ammonium chloride is used in the preparation of various biological samples for analysis.
Medicine: It is used in the synthesis of pharmaceutical compounds, particularly those that require the reduction of nitro groups.
Industry: Zinc ammonium chloride is used in the production of dyes, pigments, and other chemical products.
作用機序
The mechanism of action of zinc ammonium chloride in reduction reactions involves the transfer of electrons from zinc to the nitro compound. This process occurs in several steps:
Formation of Zinc Ammonium Complex: Zinc reacts with ammonium chloride to form a zinc ammonium complex.
Electron Transfer: The zinc ammonium complex donates electrons to the nitro compound, reducing it to an amine.
Formation of Byproducts: The reduction process also produces byproducts such as ammonia and water.
類似化合物との比較
Zinc ammonium chloride can be compared with other reducing agents such as:
Zinc and Hydrochloric Acid: This combination is also used for the reduction of nitro compounds but may require more stringent reaction conditions.
Sodium Borohydride: A commonly used reducing agent that is more selective but less versatile than zinc ammonium chloride.
Iron and Ammonium Chloride: Another reducing agent combination that is effective but may produce more byproducts.
Zinc ammonium chloride is unique in its ability to provide a mild and efficient reduction process with high selectivity and yield.
Conclusion
Zinc ammonium chloride is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and efficient reduction capabilities make it a valuable tool in various scientific and industrial processes.
特性
分子式 |
ClH4NZn |
|---|---|
分子量 |
118.9 g/mol |
IUPAC名 |
azanium;zinc;chloride |
InChI |
InChI=1S/ClH.H3N.Zn/h1H;1H3; |
InChIキー |
XEPNJJFNSJKTSO-UHFFFAOYSA-N |
正規SMILES |
[NH4+].[Cl-].[Zn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


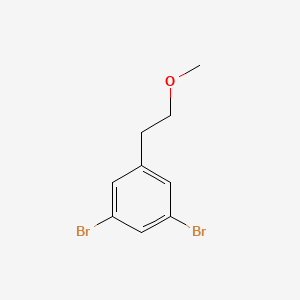
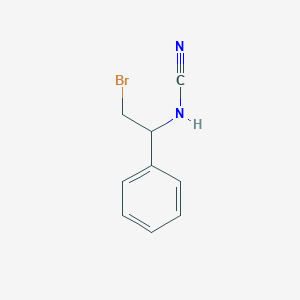
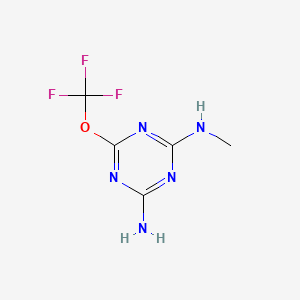
![3-(4-Chloro-6-morpholin-4-yl-1,3,5-triazin-2-yl)-8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B8338331.png)



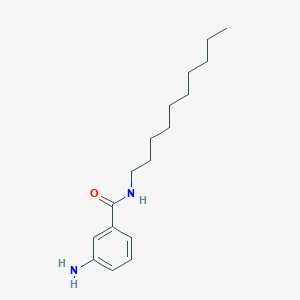
![Sodium thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B8338383.png)

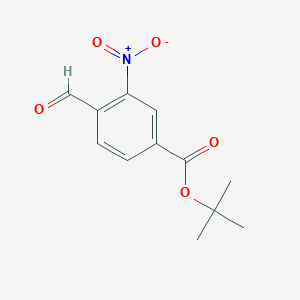

![[4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indol-2-yl)-benzyl]-methyl-carbamic acid methyl ester](/img/structure/B8338416.png)
